molecular formula C5H2BrClIN B1452450 3-Bromo-2-chloro-5-iodopyridine CAS No. 1211586-80-9

3-Bromo-2-chloro-5-iodopyridine

Cat. No.: B1452450
CAS No.: 1211586-80-9
M. Wt: 318.34 g/mol
InChI Key: DVYGSKKFDUFJQZ-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-iodopyridine: is a halogenated pyridine derivative with the molecular formula C5H2BrClIN . This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structure, which includes three different halogen atoms attached to the pyridine ring. The presence of bromine, chlorine, and iodine atoms makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-5-iodopyridine typically involves halogenation reactions starting from pyridine or its derivatives. One common method includes the sequential halogenation of pyridine, where each halogen is introduced under specific conditions to achieve the desired substitution pattern. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, followed by chlorination using thionyl chloride or sulfuryl chloride, and finally iodination using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure precise control over reaction conditions and minimize the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-5-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids can yield biaryl compounds, while nucleophilic substitution with amines can produce aminopyridine derivatives .

Scientific Research Applications

Chemistry: 3-Bromo-2-chloro-5-iodopyridine is used as a building block in the synthesis of complex organic molecules. Its halogen atoms serve as versatile handles for further functionalization through various chemical reactions .

Biology and Medicine: In medicinal chemistry, this compound is explored for the development of pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: In the chemical industry, this compound is employed in the synthesis of agrochemicals, dyes, and advanced materials. Its unique structure allows for the creation of compounds with specific properties tailored for industrial applications .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-iodopyridine and its derivatives depends on the specific application and target. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. For example, halogenated pyridines can act as enzyme inhibitors by binding to the active site and blocking substrate access .

Comparison with Similar Compounds

  • 2-Bromo-5-chloropyridine
  • 3-Bromo-5-iodopyridine
  • 2-Chloro-5-iodopyridine
  • 3-Bromo-2-iodopyridine

Comparison: 3-Bromo-2-chloro-5-iodopyridine is unique due to the presence of three different halogen atoms, which provides greater versatility in chemical reactions compared to compounds with fewer halogens. This unique substitution pattern allows for selective functionalization and the creation of diverse derivatives with tailored properties .

Biological Activity

3-Bromo-2-chloro-5-iodopyridine is a halogenated pyridine derivative with the molecular formula C5_5H2_2BrClIN. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

This compound is synthesized through halogenation reactions starting from pyridine or its derivatives. Common methods include sequential bromination, chlorination, and iodination, often employing reagents such as bromine, thionyl chloride, and iodine under controlled conditions. The presence of multiple halogens enhances its reactivity and versatility in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It may act as an enzyme inhibitor by binding to active sites and blocking substrate access. This mechanism is crucial for its potential applications in drug development .

Antimicrobial Activity

Research indicates that halogenated pyridines can exhibit significant antimicrobial properties. For instance, derivatives of this compound have been studied for their effectiveness against various bacterial strains. A study demonstrated that certain derivatives displayed notable inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Antiviral Activity

The compound's antiviral properties have also been explored. Some studies suggest that halogenated pyridines can interfere with viral replication processes. For example, compounds similar to this compound have shown activity against viruses by inhibiting viral enzymes essential for replication .

Anticancer Properties

In the realm of cancer research, this compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies indicate that it may induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar halogenated pyridine derivatives is useful. The table below summarizes key differences:

Compound NameAntimicrobial ActivityAntiviral ActivityAnticancer Activity
This compoundModerateYesYes
2-Bromo-5-chloropyridineLowNoModerate
3-Bromo-5-iodopyridineHighYesHigh
2-Chloro-5-iodopyridineModerateYesLow

This table illustrates that while this compound exhibits a range of biological activities, its efficacy can vary significantly compared to other compounds.

Case Studies

  • Antimicrobial Efficacy : A study published in Molecules demonstrated the effectiveness of various halogenated pyridines against resistant bacterial strains. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in significant cell death rates, particularly in breast cancer cells. The study attributed this effect to the compound's ability to induce apoptosis through reactive oxygen species (ROS) generation .

Properties

IUPAC Name

3-bromo-2-chloro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClIN/c6-4-1-3(8)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYGSKKFDUFJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697685
Record name 3-Bromo-2-chloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211586-80-9
Record name 3-Bromo-2-chloro-5-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211586-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-chloro-5-iodopyridine
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URL https://comptox.epa.gov/dashboard/DTXSID90697685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-chloro-5-iodopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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